8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Description
8-Chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound featuring a fused thiophene-chromene scaffold with a formyl (-CHO) group at position 2 and a chlorine substituent at position 6. Key synthetic transformations of its formyl group include conversion into nitriles, amides, esters, and carboxylic acids, enabling diverse functionalization . Electrophilic substitution reactions preferentially occur at the C-8 position due to the electron-withdrawing effect of the chlorine atom, while oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol yields 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, a derivative noted for high antiulcer activity .
Properties
IUPAC Name |
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S/c13-8-1-2-11-10(4-8)12-7(6-15-11)3-9(5-14)16-12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVPOYQPCCYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Precursors
A common approach utilizes 2-aminothiophene-3-carboxylates and α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting ethyl 2-aminothiophene-3-carboxylate with chloroacetylene derivatives in the presence of polyphosphoric acid (PPA) yields the chromene backbone.
Gewald Reaction-Based Cyclization
The Gewald reaction, which constructs thiophene rings from ketones, cyanoacetates, and sulfur, has been adapted for chromene synthesis. For instance, cyclizing 2-cyanoacetophenone derivatives with elemental sulfur and morpholine in ethanol under reflux forms the thieno[3,2-c]chromene skeleton.
Regioselective Chlorination at the 8-Position
Introducing chlorine at the 8-position requires careful control to avoid polyhalogenation.
Electrophilic Aromatic Substitution
Using sulfuryl chloride (SO2Cl2) in dichloromethane at 0–5°C selectively chlorinates the chromene ring. The electron-donating oxygen atom in the chromene directs electrophilic attack to the para position (8-position). Yields of 75–80% are achievable with this method.
Directed Ortho-Metalation (DoM)
Employing n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C enables deprotonation at the 8-position. Subsequent quenching with hexachloroethane introduces chlorine with >90% regioselectivity.
Formylation at the 2-Position
The carbaldehyde group is introduced via oxidation or direct formylation.
Oxidation of Hydroxymethyl Intermediates
- Step 1 : Esterification of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid (prepared via hydrogenation of the corresponding chromene-2-carboxylic acid) with methanol/H2SO4 yields the methyl ester.
- Step 2 : Reduction using sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in toluene at -70°C produces the hydroxymethyl derivative.
- Step 3 : Oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C delivers the aldehyde in 65–70% overall yield.
Vilsmeier-Haack Formylation
Direct formylation of the thienochromene core using POCl3 and DMF at 60°C introduces the aldehyde group. This one-pot method achieves 55–60% yield but risks over-chlorination.
Microwave-Assisted Synthesis
Modern techniques enhance reaction efficiency. For example, microwave irradiation (150°C, 20 min) of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid with selenium dioxide (SeO2) in dimethylformamide (DMF) directly yields the carbaldehyde, bypassing intermediate steps. This method offers a 75% yield and reduces reaction time from hours to minutes.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Time (h) |
|---|---|---|---|---|
| Oxidation of Hydroxymethyl | Carboxylic acid derivative | Vitride, Oxalyl chloride | 65–70 | 12–14 |
| Vilsmeier-Haack | Thienochromene core | POCl3, DMF | 55–60 | 6–8 |
| Microwave-Assisted | Carboxylic acid derivative | SeO2, DMF | 75 | 0.3 |
The microwave-assisted route emerges as the most efficient, balancing yield and speed. However, the oxidation pathway remains valuable for large-scale synthesis due to reagent availability.
Challenges and Optimization Strategies
- Impurity Control : Reducing agents like Vitride often produce alcohol byproducts. Adding methanol during the reduction step quenches excess reagent and minimizes impurities.
- Solvent Selection : Using toluene instead of benzene in Vitride reductions improves safety without compromising yield.
- Temperature Sensitivity : Maintaining temperatures below -60°C during oxidation prevents aldehyde over-oxidation to carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the C-8 position.
Oxidation: Oxidation of the aldehyde group can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of the compound.
Oxidation: 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid.
Reduction: 8-chloro-4H-thieno[3,2-c]chromene-2-methanol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of thieno[3,2-c]chromene exhibit promising antimicrobial properties. A study synthesized several polycyclic compounds incorporating the chromene moiety and evaluated their antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives, potentially including 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde, demonstrated significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Antiulcer Activity
Another noteworthy application is the antiulcer potential of this compound. In a study focusing on the synthesis and biological evaluation of thieno[3,2-c]chromene derivatives, it was found that this specific compound exhibited high antiulcer activity. This suggests its potential use in developing therapeutic agents for gastrointestinal disorders .
Organic Synthesis
Synthetic Routes and Reactions
The compound serves as a versatile building block in organic synthesis. Various synthetic pathways have been explored to obtain derivatives of thieno[3,2-c]chromene, including condensation reactions with reagents such as cyanothioacetamide and phenyl isothiocyanate . These reactions not only yield the desired compounds but also allow for modifications that enhance biological activity.
Photophysical Properties
Optical Applications
The photophysical properties of this compound have been investigated for potential applications in optoelectronics. The compound's ability to absorb light and its subsequent photochemical behavior make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives | Antimicrobial activity | Compounds showed significant inhibition against multiple bacterial strains. |
| Photochemical Synthesis of 4H-Thieno[3,2-c]Chromene | Optical properties | Demonstrated potential for use in optoelectronic applications. |
| Antiulcer Activity Study | Gastrointestinal health | High antiulcer activity noted for derivatives including this compound. |
Mechanism of Action
The mechanism of action of 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its antiulcer activity may involve the inhibition of gastric acid secretion or the protection of the gastric mucosa .
Comparison with Similar Compounds
Comparison with Structural Analogues
4-Methoxy-4H-Thieno[3,2-c]Chromene-2-Carbaldehyde
- Structural Differences : Introduces a methoxy (-OMe) group at position 4, replacing the original hydrogen.
- Impact : The methoxy group enhances antiulcer activity compared to the parent compound, likely due to improved solubility or metabolic stability. This derivative demonstrated significant efficacy in preclinical models .
Methyl 8-Chloro-4H-Thieno[3,2-c]Thiochromene-2-Carboxylate
- Structural Differences : Replaces the oxygen atom in the chromene ring with sulfur (thiochromene) and substitutes the formyl group with a methyl ester (-COOCH₃).
- The thiochromene core could modify electronic properties, though biological data remain unreported .
Functional Group Modifications
7-(Diethylamino)-4-Oxo-4H-Thieno[3,2-c]Chromene-2-Carbaldehyde
- Structural Differences: Incorporates a diethylamino (-N(Et)₂) group at position 7 and a ketone (-C=O) at position 3.
- Impact: The electron-donating diethylamino group enhances fluorescence properties, making this derivative a candidate for optical applications. Synthesis involves Dess-Martin periodinane oxidation, highlighting the versatility of aldehyde-group retention in photophysical studies .
Ethyl 3-Amino-4-Chlorothieno[3,2-c]Quinoline-2-Carboxylate
- Structural Differences: Features a quinoline fused ring system instead of chromene, with an amino (-NH₂) group at position 3 and an ethyl ester (-COOEt) at position 2.
- Impact: The quinoline scaffold is associated with anticancer activity, particularly against the MCF-7 cell line. This underscores how fused ring systems (chromene vs. quinoline) dictate biological targeting .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
8-Chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound that features a unique fused ring system comprising a thiophene and a chromene. Its structure, characterized by a chlorine atom at the 8th position and an aldehyde group at the 2nd position, suggests potential for various biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
- Chemical Formula: C₉H₅ClO
- Molecular Weight: 168.59 g/mol
- CAS Number: 680215-50-3
The compound exhibits its biological effects primarily through electrophilic substitution at the C-8 position of the thieno[3,2-c]chromene framework. This reaction pathway allows for various modifications that enhance its biological profile. The aldehyde group can also undergo oxidation to form carboxylic acids or reduction to yield alcohols, further diversifying its chemical behavior.
Anticancer Activity
Research has indicated that derivatives of this compound possess significant anticancer properties. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Antiulcer Activity
A notable derivative, 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, has been documented to demonstrate high antiulcer activity. This suggests that the parent compound may also possess similar properties, warranting further investigation into its therapeutic applications for gastrointestinal disorders .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies. Its derivatives were evaluated for their activity against several bacterial strains using the agar-well diffusion method. Some derivatives exhibited moderate to high antibacterial effects against Gram-positive bacteria, indicating potential as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Intramolecular Palladium-Catalyzed Cyclization:
- Involves cyclization of 4-aryl-oxymethyl-5-iodothiophene-2-carbaldehydes.
- Electrophilic Substitution:
- Electrophilic substitution at the C-8 position followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
These synthetic routes allow for the production of this compound on both laboratory and potentially industrial scales with appropriate optimization.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with chlorinated chromene intermediates. For example, Kabbe’s method for chromanones involves acid-catalyzed cyclization, while Alberola’s work highlights Friedel-Crafts alkylation for ring closure . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yields. Monitor intermediates via TLC and purify using column chromatography with silica gel (hexane:ethyl acetate gradients).
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths and angles, as demonstrated for analogous compounds like 8-chloro-4-oxo-4H-chromene-3-carbaldehyde (mean C–C bond length = 1.39 Å, R factor = 0.028) . Complement SC-XRD with H/C NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm) and IR (C=O stretch at ~1680 cm) for functional group verification .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Perform in vitro assays using recombinant enzymes (e.g., kinases or cytochrome P450 isoforms). For instance, competitive inhibition studies with IC determination require pre-incubating the compound (1–100 µM) with the enzyme and substrate. Use fluorescence polarization or HPLC-MS to quantify metabolite formation. Molecular docking (AutoDock Vina) can predict binding modes to active sites, guided by structural analogs like 8-chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, if NMR suggests rotational flexibility in the thieno ring but X-ray shows planar rigidity, perform variable-temperature NMR to assess conformational exchange. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically modify substituents (e.g., chloro, aldehyde) and assess bioactivity. Replace the 8-chloro group with bromo or nitro to test electronic effects. Synthesize derivatives via reductive amination (aldehyde to amine) or Wittig reactions (aldehyde to alkene). Compare IC values across analogs using dose-response curves, as seen in studies on 4-chloro-2,2-dialkyl chromene derivatives .
Q. How can computational modeling predict reactivity in nucleophilic addition reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Simulate transition states for reactions with Grignard reagents or hydrazines, and compare activation energies (ΔG) to experimental kinetics. Solvent effects can be modeled via PCM (Polarizable Continuum Model) .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples (50–100°C) for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH Stability : Incubate in buffers (pH 1–13) and monitor aldehyde oxidation by LC-MS. Storage at -20°C under argon is recommended for long-term stability .
Q. How is regioselectivity controlled during electrophilic substitution on the thieno-chromene scaffold?
- Methodological Answer : The electron-withdrawing aldehyde group directs electrophiles to the α-position of the thiophene ring. Use HNO/HSO for nitration at the 5-position, confirmed by H NMR (nitro proton at δ 8.5–9.0 ppm). For bromination, NBS (N-bromosuccinimide) in CCl favors the 3-position due to radical stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
